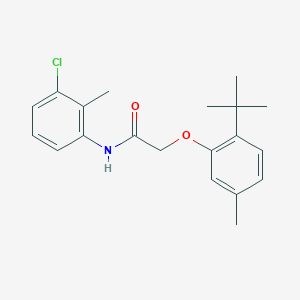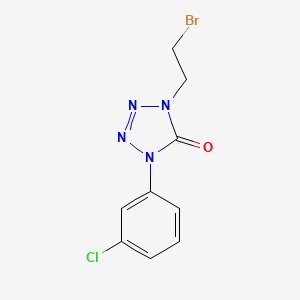![molecular formula C20H30N6O2 B5570641 1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one](/img/structure/B5570641.png)
1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related triazole compounds involves complex organic synthesis techniques, aiming for potent antitumor activities. These compounds, including derivatives with dimethylaminoethyl groups, have shown superior potency to sorafenib, a known cancer treatment, indicating the importance of the dimethylaminoethyl group for high activity (Qin et al., 2014).
Molecular Structure Analysis
The molecular structure of isothiazolo[5,4-b]pyridin derivatives, similar in complexity to the compound , has been elucidated through crystallography, demonstrating the influence of substituents on the molecule's conformation (Karczmarzyk & Malinka, 2004).
Chemical Reactions and Properties
Chemical reactions involving similar compounds include the preparation of dihydropyridine derivatives from oxazolones, showcasing the versatility of these molecules in synthetic chemistry (Stanovnik et al., 2002). The reactivity of pyrimidine rings in compounds also highlights the potential for diverse chemical transformations (Trilleras et al., 2008).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various solvents and conditions. However, specific data on the compound require detailed experimental analyses not covered in the available literature.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are fundamental for applying these compounds in scientific research. The synthesis and properties of isothiazolo[5,4-b]pyridines reveal insights into their antipsychotic activity, indicating the potential therapeutic applications of these molecules (Malinka, 1990).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
Several studies have synthesized derivatives of the specified compound, highlighting their potential as antimicrobial agents. For instance, Patel et al. (2012) reported the synthesis of thiazolidinone derivatives showing antimicrobial activity against a variety of bacteria and fungi (Patel, R. V., Patel, D., Kumari, P., & Patel, N., 2012). Another study by Patel et al. (2012) also focused on thiazolidinone derivatives for their antimicrobial potential (Patel, D., Kumari, P., & Patel, N., 2012).
Antitumor Applications
The compound's derivatives have been evaluated for antitumor activity. Qin et al. (2014) designed and synthesized novel 2-(4-(2-(dimethylamino)ethyl)-4H-1,2,4-triazol-3-yl)pyridines, demonstrating significant in vitro cytotoxicity against various cancer cell lines, suggesting their potential as antitumor agents (Qin, M., Zhai, X., Xie, H., Ma, J., Lu, K., Wang, Y., Wang, L., Gu, Y., & Gong, P., 2014).
Chemical Transformations
Research into the chemical transformations of the compound has unveiled versatile synthetic pathways. Albreht et al. (2009) discussed transformations of related thiazole derivatives into thiazolopyridine carboxylates, indicating the compound's utility in heterocyclic chemistry and potential for generating diverse therapeutic molecules (Albreht, A., Uršič, U., Svete, J., & Stanovnik, B., 2009).
Propiedades
IUPAC Name |
1-[3-[4-[5-[(dimethylamino)methyl]-4-ethyl-1,2,4-triazol-3-yl]piperidin-1-yl]-3-oxopropyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N6O2/c1-4-26-17(15-23(2)3)21-22-20(26)16-8-12-25(13-9-16)19(28)10-14-24-11-6-5-7-18(24)27/h5-7,11,16H,4,8-10,12-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVTDIIXCKIEQKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1C2CCN(CC2)C(=O)CCN3C=CC=CC3=O)CN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-{5-[(dimethylamino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)-3-oxopropyl]pyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(3-methoxyphenoxy)ethyl]-1-(2-methoxyphenyl)-2-piperazinone](/img/structure/B5570558.png)
![4-ethyl-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B5570559.png)
![4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5570566.png)
![8-(3-ethoxypropanoyl)-2-(2-pyridinylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5570573.png)

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)ethyl]-5-ethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5570585.png)
![4-methyl-2-{4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5570588.png)
![(3R*,4R*)-4-cyclobutyl-3-methyl-1-[(4-methyl-6-phenylpyrimidin-2-yl)methyl]piperidin-4-ol](/img/structure/B5570594.png)

![2-[(4-chlorobenzyl)thio]-4,6,7-trimethylquinazoline](/img/structure/B5570615.png)

![N-[5-methyl-2-oxo-1-(3-phenoxypropyl)-2,3-dihydro-1H-indol-3-yl]acetamide](/img/structure/B5570649.png)

![3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzaldehyde oxime](/img/structure/B5570669.png)